Cas no 544663-39-0 (Cyclopentanecarboxamide, N-(2-phenylethyl)-)

544663-39-0 structure
Product name:Cyclopentanecarboxamide, N-(2-phenylethyl)-
Cyclopentanecarboxamide, N-(2-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxamide, N-(2-phenylethyl)-
- N-(2-phenylethyl)cyclopentanecarboxamide
- Z27761700
- Cambridge id 7237000
- 544663-39-0
- HMS1590B13
- DTXSID50357096
- AK-968/41812481
- AKOS003293000
-
- Inchi: InChI=1S/C14H19NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)
- InChI Key: HLGZKZCTVFJIFI-UHFFFAOYSA-N
- SMILES: O=C(C1CCCC1)NCCC1=CC=CC=C1
Computed Properties
- Exact Mass: 217.14677
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Cyclopentanecarboxamide, N-(2-phenylethyl)- Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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